Cas no 1864431-03-7 (2,2-Dimethyl-4-(3-methylbutyl)thiomorpholine)

2,2-Dimethyl-4-(3-methylbutyl)thiomorpholine 化学的及び物理的性質
名前と識別子
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- 1864431-03-7
- EN300-7437994
- 2,2-Dimethyl-4-(3-methylbutyl)thiomorpholine
-
- インチ: 1S/C11H23NS/c1-10(2)5-6-12-7-8-13-11(3,4)9-12/h10H,5-9H2,1-4H3
- InChIKey: UUAKWGAEFNFSOZ-UHFFFAOYSA-N
- SMILES: S1CCN(CCC(C)C)CC1(C)C
計算された属性
- 精确分子量: 201.15512091g/mol
- 同位素质量: 201.15512091g/mol
- 同位体原子数: 0
- 水素結合ドナー数: 0
- 氢键受体数量: 2
- 重原子数量: 13
- 回転可能化学結合数: 3
- 複雑さ: 154
- 共价键单元数量: 1
- 原子立体中心数の決定: 0
- 不確定原子立体中心数: 0
- 确定化学键立构中心数量: 0
- 不確定化学結合立体中心数: 0
- トポロジー分子極性表面積: 28.5Ų
- XLogP3: 3
2,2-Dimethyl-4-(3-methylbutyl)thiomorpholine Pricemore >>
Enterprise | No. | Product name | Cas No. | Purity | 仕様 | Price | 更新日時 | Inquiry |
---|---|---|---|---|---|---|---|---|
Enamine | EN300-7437994-0.5g |
2,2-dimethyl-4-(3-methylbutyl)thiomorpholine |
1864431-03-7 | 95.0% | 0.5g |
$824.0 | 2025-03-11 | |
Enamine | EN300-7437994-0.1g |
2,2-dimethyl-4-(3-methylbutyl)thiomorpholine |
1864431-03-7 | 95.0% | 0.1g |
$366.0 | 2025-03-11 | |
Enamine | EN300-7437994-0.25g |
2,2-dimethyl-4-(3-methylbutyl)thiomorpholine |
1864431-03-7 | 95.0% | 0.25g |
$524.0 | 2025-03-11 | |
Enamine | EN300-7437994-5.0g |
2,2-dimethyl-4-(3-methylbutyl)thiomorpholine |
1864431-03-7 | 95.0% | 5.0g |
$3065.0 | 2025-03-11 | |
1PlusChem | 1P028FW2-100mg |
2,2-dimethyl-4-(3-methylbutyl)thiomorpholine |
1864431-03-7 | 95% | 100mg |
$515.00 | 2024-06-17 | |
Enamine | EN300-7437994-2.5g |
2,2-dimethyl-4-(3-methylbutyl)thiomorpholine |
1864431-03-7 | 95.0% | 2.5g |
$2071.0 | 2025-03-11 | |
Enamine | EN300-7437994-10.0g |
2,2-dimethyl-4-(3-methylbutyl)thiomorpholine |
1864431-03-7 | 95.0% | 10.0g |
$4545.0 | 2025-03-11 | |
Enamine | EN300-7437994-0.05g |
2,2-dimethyl-4-(3-methylbutyl)thiomorpholine |
1864431-03-7 | 95.0% | 0.05g |
$245.0 | 2025-03-11 | |
Enamine | EN300-7437994-1.0g |
2,2-dimethyl-4-(3-methylbutyl)thiomorpholine |
1864431-03-7 | 95.0% | 1.0g |
$1057.0 | 2025-03-11 | |
1PlusChem | 1P028FW2-250mg |
2,2-dimethyl-4-(3-methylbutyl)thiomorpholine |
1864431-03-7 | 95% | 250mg |
$710.00 | 2024-06-17 |
2,2-Dimethyl-4-(3-methylbutyl)thiomorpholine 関連文献
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Mikaël Kepenekian,Vincent Robert,Corentin Boilleau,Jean-Paul Malrieu Phys. Chem. Chem. Phys., 2012,14, 1381-1388
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Fan Wang,Kai Li,Jingjing Li,Lawrence M. Wolf,Kai Liu,Hongjie Zhang Nanoscale, 2019,11, 16658-16666
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Biao Ye,Hong Xu,Binbin Bao,Jin Xuan,Li Zhang RSC Adv., 2017,7, 48826-48834
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Wanlin Wang,Xiaoyuan Yan,Qixuan Zou,Binbin Hong,Wang Zhang,Guo Ping Wang J. Mater. Chem. C, 2021,9, 4150-4157
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Kai Chang,Duy Thanh Tran,Jingqiang Wang,Nam Hoon Kim J. Mater. Chem. A, 2022,10, 3102-3111
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Rein V. Ulijn,Simon J. Webb Chem. Commun., 2008, 2861-2863
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Yong Pu,Jeremy Gingrich,Almudena Veiga-Lopez Lab Chip, 2021,21, 546-557
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Hannah K. Wagner,Hubert Wadepohl,Joachim Ballmann Chem. Sci., 2021,12, 3693-3701
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Rehan Deshmukh,Arun Kumar Prusty,Utpal Roy,Sunil Bhand Analyst, 2020,145, 2267-2278
2,2-Dimethyl-4-(3-methylbutyl)thiomorpholineに関する追加情報
Introduction to 2,2-Dimethyl-4-(3-methylbutyl)thiomorpholine (CAS No. 1864431-03-7) and Its Emerging Applications in Chemical Biology
2,2-Dimethyl-4-(3-methylbutyl)thiomorpholine, identified by the chemical abstracts service number CAS No. 1864431-03-7, is a specialized organic compound that has garnered significant attention in the field of chemical biology due to its unique structural and functional properties. This compound belongs to the thiomorpholine class, a heterocyclic amine derivative characterized by a sulfur-containing ring system. The presence of multiple alkyl substituents, specifically at the 2-position and 4-position of the morpholine ring, as well as a bulky 3-methylbutyl group, imparts distinct physicochemical characteristics that make it a promising candidate for various biochemical applications.
The structural configuration of 2,2-Dimethyl-4-(3-methylbutyl)thiomorpholine contributes to its remarkable solubility and stability under a range of environmental conditions, making it an ideal candidate for formulation in drug delivery systems and biochemical assays. Recent studies have highlighted its potential as a chiral auxiliary in asymmetric synthesis, where its rigid thiomorpholine core facilitates precise control over stereochemical outcomes in catalytic processes. The compound’s ability to act as a ligand in transition metal catalysis has also been explored, demonstrating its utility in cross-coupling reactions that are pivotal for constructing complex molecular architectures.
In the realm of medicinal chemistry, 2,2-Dimethyl-4-(3-methylbutyl)thiomorpholine has been investigated for its interaction with biological targets such as enzymes and receptors. Preliminary computational studies suggest that this compound exhibits favorable binding affinities with certain proteases and kinases, which are implicated in metabolic disorders and inflammatory pathways. The thiomorpholine moiety is particularly adept at mimicking the natural binding pockets of these targets, thereby serving as a scaffold for the development of novel therapeutic agents. Its bulky substituents may also enhance pharmacokinetic properties by reducing metabolic clearance rates, a critical factor in drug design.
One of the most intriguing aspects of CAS No. 1864431-03-7 is its role in bioconjugation chemistry. Researchers have leveraged its reactive thiol group to attach biomolecules such as peptides and antibodies, creating conjugates with applications in diagnostics and targeted therapy. The stability of the thiomorpholine ring under reducing conditions ensures that these conjugates remain intact during biological processing, whereas the alkyl chains provide hydrophobicity, facilitating cellular uptake. Such bioconjugates are being tested in preclinical models for their potential to deliver payloads selectively to diseased tissues.
The pharmaceutical industry has also shown interest in 2,2-Dimethyl-4-(3-methylbutyl)thiomorpholine due to its potential as an intermediate in synthesizing more complex molecules. Its structural motifs are reminiscent of natural products known for their bioactivity, prompting chemists to explore derivatives that may exhibit enhanced efficacy or reduced toxicity. For instance, modifications at the sulfur atom or the alkyl substituents could lead to compounds with improved solubility or target specificity. High-throughput screening campaigns have begun to systematically evaluate these derivatives for their pharmacological profiles.
From an industrial perspective, the synthesis of CAS No. 1864431-03-7 presents both challenges and opportunities. While traditional synthetic routes rely on multi-step organic transformations involving thiolation and alkylation reactions, recent advances in catalytic methods have streamlined production processes significantly. Transition metal-catalyzed cross-coupling reactions now allow for more efficient construction of the thiomorpholine core without excessive waste generation. These greener approaches align with regulatory pressures favoring sustainable manufacturing practices.
The versatility of 2,2-Dimethyl-4-(3-methylbutyl)thiomorpholine extends beyond pharmaceutical applications into materials science. Its ability to form stable complexes with metal ions has been exploited in designing metal-organic frameworks (MOFs) with tailored porosity for gas storage or separation technologies. Additionally, the compound’s chiral nature makes it valuable in developing enantioselective catalysts that can differentiate between molecular enantiomers—a critical consideration in polymerization reactions where stereochemistry dictates material properties.
In conclusion,CAS No. 1864431-03-7 represents a multifaceted compound with broad utility across chemical biology and related disciplines. Its unique structural features enable innovative solutions in drug discovery,bioconjugation,and materials engineering,yet further research is needed to fully unlock its potential benefits.Alongside ongoing laboratory investigations,this molecule exemplifies how structural innovation can drive scientific progress toward solving complex challenges.
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